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Core Science & Biosynthesis

Foundational

Engineering Targeted Protein Degraders: The Strategic Role of Br-PEG4-CH2COOH in PROTAC Linker Synthesis

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from target inhibition to targeted protein degradation. A PROTAC is a heterobifunctional molecule com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from target inhibition to targeted protein degradation. A PROTAC is a heterobifunctional molecule comprising a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker bridging the two[1]. Historically viewed as passive tethers, linkers are now recognized as critical conformational tuners that dictate the thermodynamics of the ternary complex, cellular permeability, and overall degradation efficacy[1].

Among the vast chemical space of linkers, Br-PEG4-CH2COOH (3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid) has emerged as a highly versatile, heterobifunctional building block[2]. This whitepaper provides an in-depth technical analysis of the chemical logic, mechanistic advantages, and step-by-step synthetic methodologies for utilizing Br-PEG4-CH2COOH in PROTAC assembly.

The Mechanistic Pathway of PROTACs

To understand the value of the PEG4 linker, one must first understand the biological machinery it hijacks. PROTACs function by inducing proximity between a target protein and the cell's natural ubiquitin-proteasome system (UPS).

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary Binds Warhead PROTAC PROTAC (Br-PEG4-CH2COOH derived) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Anchor Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

The Chemical Logic of Br-PEG4-CH2COOH

The selection of Br-PEG4-CH2COOH in PROTAC synthesis is driven by two core principles: heterobifunctional orthogonality and PEG4 optimization .

Heterobifunctional Orthogonality

Br-PEG4-CH2COOH features two distinct reactive termini separated by a flexible spacer[2]:

  • Bromide (-Br): A soft electrophile and excellent leaving group. It is primed for nucleophilic substitution (SN2) by phenols, thiols, or amines present on the POI ligand.

  • Carboxylic Acid (-COOH): A stable functional group under SN2 conditions that can be subsequently activated (e.g., via HATU) for amide bond formation with a primary amine on the E3 ligase ligand.

This dual reactivity allows for sequential, orthogonal conjugation without the need for complex protecting group manipulations, significantly accelerating library synthesis.

The PEG4 Advantage

Tetra-ethylene glycol (PEG4) motifs have become the empirical "gold standard" for PROTAC designers[].

  • Conformational Tuning: PEG4 provides a near-rigid span of approximately 15 Å. This distance is short enough to prevent the linker from entropically shrinking away, yet long enough to bridge the gap between the E3 ligase pocket and the POI without inducing steric clashes[].

  • Solubility and Shielding: Poor aqueous solubility is a primary cause of attrition in PROTAC development. The oligo-ether backbone of PEG4 acts as a molecular surfactant, enveloping lipophilic warheads in a hydration shell, thereby enhancing plasma exposure and cell permeability[].

Quantitative Physicochemical Profile

The following table summarizes the key quantitative data that dictates the behavior of Br-PEG4-CH2COOH in synthetic workflows[2].

PropertyValueScientific Significance in PROTAC Design
Molecular Weight 329.18 g/mol Low molecular weight minimizes the overall mass penalty of the final PROTAC, aiding oral bioavailability.
Spacer Composition 4 Ethylene Glycol UnitsProvides optimal hydrophilicity; prevents non-specific protein binding.
LogP (XLogP3-AA) -0.1Highly polar nature offsets the extreme hydrophobicity of typical POI and E3 ligands (e.g., Thalidomide, VHL).
H-Bond Acceptors 6Facilitates transient hydrogen bonding with solvent, increasing apparent solubility without co-solvents.
Storage Temperature -20°CPrevents spontaneous degradation or hydrolysis of the bromide leaving group over time.

Experimental Protocol: Orthogonal Assembly Strategy

As a self-validating system, the synthesis of a PROTAC using Br-PEG4-CH2COOH is divided into two distinct phases. Each phase relies on specific chemical causality and requires analytical validation before proceeding.

Synthesis_Workflow Ligand1 POI Ligand (Nucleophile) (e.g., Phenol -OH) Step1 Step 1: SN2 Alkylation (K2CO3, Heat, DMF) Ligand1->Step1 Linker Br-PEG4-CH2COOH (Bifunctional Linker) Linker->Step1 Intermediate Intermediate: POI-PEG4-COOH Step1->Intermediate -HBr Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 Ligand2 E3 Ligase Ligand (Primary Amine -NH2) Ligand2->Step2 Final Final PROTAC Molecule (POI-PEG4-E3) Step2->Final -H2O Purification Prep-HPLC Purification & LC-MS Validation Final->Purification

Caption: Step-by-step orthogonal synthesis workflow of a PROTAC using Br-PEG4-CH2COOH.

Phase 1: SN2 Alkylation at the Bromide Terminus

This step covalently attaches the POI ligand (assuming a phenolic exit vector) to the PEG4 linker.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert argon atmosphere, dissolve 1.0 equivalent of the phenolic POI ligand and 1.2 equivalents of Br-PEG4-CH2COOH in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

  • Reaction: Stir the suspension at 60–80°C for 8–12 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is complete when the starting POI ligand peak disappears, replaced by a new peak corresponding to [M_POI + 249 Da] (addition of the PEG4-acid moiety minus HBr)[4].

Causality & Logic:

  • Why K₂CO₃? It is a mild, non-nucleophilic base that quantitatively deprotonates the phenol to a highly reactive phenoxide anion without hydrolyzing the carboxylic acid terminus.

  • Why DMF? As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the phenoxide anion "naked," dramatically accelerating the SN2 attack on the electrophilic carbon adjacent to the bromide.

Phase 2: Amide Coupling at the Carboxylic Acid Terminus

This step conjugates the E3 ligase ligand (assuming a primary amine exit vector, e.g., a pomalidomide derivative) to the intermediate formed in Phase 1.

Methodology:

  • Activation: Dissolve 1.0 equivalent of the purified POI-PEG4-COOH intermediate in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Add 1.1 equivalents of the amine-functionalized E3 Ligase Ligand. Stir at room temperature for 2–4 hours.

  • Validation: Monitor via LC-MS for the formation of the final PROTAC mass [M_Intermediate + M_E3_Ligand - 18 Da (H₂O)][4].

  • Purification: Quench the reaction with water and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final PROTAC[4].

Causality & Logic:

  • Why HATU? HATU converts the unreactive carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate prevents epimerization and drives the coupling with the amine to completion much faster than traditional EDC/HOBt systems.

  • Why DIPEA? DIPEA acts as a "proton sponge." Its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it only neutralizes the system and keeps the E3 ligand's amine deprotonated for nucleophilic attack.

Sources

Exploratory

A Technical Guide to the Nucleophilic Substitution Mechanism of Br-PEG4-CH2COOH for Advanced Bioconjugation

Introduction In the landscape of modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is of paramount importance.[1][2] Br-PEG4-CH2COOH is a heterobifunctional linker that has garnered significant attention due to its unique combination of a reactive alkyl bromide, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the nucleophilic substitution mechanism at the bromide terminus of Br-PEG4-CH2COOH, offering both theoretical understanding and practical, field-proven protocols.

The strategic design of Br-PEG4-CH2COOH allows for a two-step conjugation strategy. The bromide serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a variety of nucleophiles, particularly thiols.[3][5] The terminal carboxylic acid can then be activated to form a stable amide bond with primary amines.[4] The intervening PEG4 spacer imparts increased hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the final conjugate.[1][6][7]

This guide will elucidate the factors governing the nucleophilic substitution reaction, provide detailed experimental workflows, and present methods for monitoring and characterizing the resulting conjugates.

The Core Mechanism: A Tale of Two Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile.[8][9] For a primary alkyl halide like Br-PEG4-CH2COOH, the reaction can theoretically proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).[10][11] However, the structure of this linker strongly favors one pathway over the other.

The Favored Path: The SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[8] This "backside attack" results in an inversion of stereochemistry at the reaction center.[8] For Br-PEG4-CH2COOH, the electrophilic center is the carbon atom directly bonded to the bromine.

Several factors make the SN2 pathway highly favorable for this substrate:

  • Substrate Structure: The bromide is attached to a primary carbon, which is sterically unhindered. This open access allows the nucleophile to easily approach the electrophilic carbon, a key requirement for the SN2 mechanism.[12][13]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[11][14]

  • Solvent Choice: SN2 reactions are significantly accelerated in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).[15][16] These solvents can dissolve both the PEG linker and the (often charged) nucleophile, but they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more "free" and reactive.[17]

The rate of an SN2 reaction is dependent on the concentration of both the substrate (Br-PEG4-CH2COOH) and the nucleophile.[10]

Rate = k[Substrate][Nucleophile]

SN2 mechanism for Br-PEG4-CH2COOH.
The Unlikely Path: The SN1 Mechanism

The SN1 reaction is a two-step process.[18] The first, and rate-determining, step is the spontaneous departure of the leaving group to form a carbocation intermediate.[10] The second step is the rapid attack of the nucleophile on the carbocation.[18]

Step 1: R-X → R⁺ + X⁻ (slow) Step 2: R⁺ + Nu⁻ → R-Nu (fast)

The rate of an SN1 reaction is dependent only on the concentration of the substrate.[10]

Rate = k[Substrate]

For Br-PEG4-CH2COOH, the SN1 pathway is highly unlikely due to the instability of the resulting primary carbocation.[12] Tertiary and secondary carbocations are stabilized by hyperconjugation and inductive effects, making them more likely to form.[19] Primary carbocations lack this stability and are therefore high-energy intermediates.[12]

Experimental Design: A Guide to Successful Conjugation

The success of a nucleophilic substitution reaction with Br-PEG4-CH2COOH hinges on the careful selection of the nucleophile, solvent, and reaction conditions.

Choosing Your Nucleophile

The strength of the nucleophile is a critical factor in an SN2 reaction.[12] Stronger nucleophiles lead to faster reaction rates.[20] In the context of bioconjugation, common nucleophiles include the side chains of amino acids.[21]

NucleophileSource (Amino Acid)Relative NucleophilicityTypical Reaction Conditions
Thiolate (R-S⁻) CysteineVery StrongpH 7.0-8.0, Room Temperature
Amine (R-NH₂) Lysine, N-terminusModeratepH 8.0-9.0, Room Temperature to 40°C
Phenoxide (Ar-O⁻) TyrosineModeratepH > 9.0, Elevated Temperature
Carboxylate (R-COO⁻) Aspartate, GlutamateWeakRequires activation (not a direct substitution)

Data synthesized from multiple sources.[21][22]

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for reaction with alkyl halides and are frequently used for site-specific protein modification due to the lower abundance of cysteine residues compared to lysine.[22][23]

The Crucial Role of the Solvent

As previously mentioned, polar aprotic solvents are the preferred choice for SN2 reactions.[15][16]

SolventDielectric Constant (ε)Properties
N,N-Dimethylformamide (DMF) 37High polarity, good solvating power for a wide range of reactants.
Dimethyl sulfoxide (DMSO) 47High polarity, excellent solvating power, can be difficult to remove.
Acetonitrile (ACN) 36Good polarity, less viscous than DMF and DMSO, often used in HPLC.

Data synthesized from multiple sources.[15][16][17]

To Protect or Not to Protect? The Carboxylic Acid Dilemma

The carboxylic acid of Br-PEG4-CH2COOH has a pKa of approximately 3-5.[24] In the presence of a basic nucleophile or an added base (often required to deprotonate weaker nucleophiles like thiols), the carboxylic acid will be deprotonated to a carboxylate (R-COO⁻). While the carboxylate is a weak nucleophile, it generally does not interfere with the reaction at the bromide terminus.[24]

However, if the intended nucleophile is also a carboxylate (from another molecule), or if subsequent reactions are planned that are sensitive to the presence of a free carboxylic acid, protection may be necessary.[25] Esters, such as methyl or t-butyl esters, are common protecting groups for carboxylic acids.[25][26]

Step-by-Step Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific nucleophile and substrate.

Protocol 1: Conjugation to a Thiol-Containing Molecule (e.g., Cysteine Peptide)

This protocol describes the reaction of Br-PEG4-CH2COOH with a thiol-containing molecule.

Materials:

  • Br-PEG4-CH2COOH

  • Thiol-containing substrate (e.g., peptide with a cysteine residue)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Analytical tools for reaction monitoring (TLC, HPLC, LC-MS)[27]

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the thiol-containing substrate in anhydrous DMF.

  • Addition of Base: Add 1.5 to 2.0 equivalents of DIPEA or TEA to the reaction mixture. The base deprotonates the thiol to the more nucleophilic thiolate.[28] Stir for 15 minutes at room temperature.

  • Addition of Br-PEG4-CH2COOH: Dissolve 1.0 to 1.2 equivalents of Br-PEG4-CH2COOH in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.[28]

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.[28]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by preparative HPLC.

Protocol 2: Conjugation to a Primary Amine

While less common for direct substitution on the bromide due to the higher reactivity of thiols, this protocol outlines the general procedure.

Materials:

  • Br-PEG4-CH2COOH

  • Amine-containing substrate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • Preparation: Dissolve the amine-containing substrate and 1.0 to 1.2 equivalents of Br-PEG4-CH2COOH in anhydrous DMSO.

  • Addition of Base: Add 2.0 to 3.0 equivalents of a mild inorganic base like K₂CO₃.

  • Reaction: Heat the reaction mixture to 40-60°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is typically achieved by column chromatography or preparative HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis dissolve_nuc Dissolve Nucleophile (e.g., Thiol) in DMF add_base Add Base (e.g., DIPEA) Stir 15 min dissolve_nuc->add_base add_peg Add Br-PEG4-CH2COOH (dissolved in DMF) add_base->add_peg react Stir at Room Temp (2-12 hours) add_peg->react monitor Monitor by HPLC/LC-MS react->monitor workup Remove Solvent monitor->workup Reaction Complete purify Purify by Preparative HPLC workup->purify analyze Characterize Product (NMR, MS) purify->analyze

General workflow for nucleophilic substitution.

Monitoring and Characterization

Effective monitoring is crucial to determine the endpoint of the reaction and to quantify the yield of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring the disappearance of starting materials and the appearance of the product.[27] By comparing the retention times of the reaction mixture components to those of the starting materials, the progress of the reaction can be accurately tracked. Quantitative analysis can be performed by creating a calibration curve with a known standard.[27][29]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[27] It allows for the confirmation of the product's molecular weight, providing strong evidence of a successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the purified product.[30][31] For the conjugation of Br-PEG4-CH2COOH, the disappearance of the proton signals corresponding to the CH₂ group adjacent to the bromine and the appearance of new signals corresponding to the CH₂ group adjacent to the nucleophile can be observed.

Conclusion

The nucleophilic substitution reaction of Br-PEG4-CH2COOH is a robust and versatile method for the synthesis of advanced bioconjugates. A thorough understanding of the underlying SN2 mechanism, coupled with the judicious selection of nucleophiles, solvents, and reaction conditions, is essential for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important linker in their drug development endeavors. By leveraging the principles of nucleophilic substitution, the unique properties of the PEG spacer can be harnessed to create novel therapeutics with improved efficacy and safety profiles.

References

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021). Available at: [Link]

  • Khan Academy. Sn1 vs Sn2: Solvent effects. Available at: [Link]

  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Available at: [Link]

  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]

  • BrainKart. Nucleophilic substitution - Carboxylic acids. (2018). Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. Available at: [Link]

  • Chemistry LibreTexts. 7.15: When Is the Mechanism SN1 or SN2?. (2019). Available at: [Link]

  • National Institutes of Health. Arylation Chemistry for Bioconjugation. Available at: [Link]

  • Unknown. Chapter 6 Carboxyl Protecting Groups. Available at: [Link]

  • Reddit. What are the differences between SN1 and SN2 reactions? : r/OrganicChemistry. (2021). Available at: [Link]

  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Available at: [Link]

  • University of Calgary. Nucleophilic Substitution Reactions (SN1 and SN2). (2021). Available at: [Link]

  • YouTube. Protecting Groups for Carboxylic acid. (2020). Available at: [Link]

  • YouTube. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. (2021). Available at: [Link]

  • Wikipedia. Bioconjugation. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Chemistry LibreTexts. 7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2022). Available at: [Link]

  • YouTube. Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. (2017). Available at: [Link]

  • Bio-Synthesis. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Available at: [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Available at: [Link]

  • ResearchGate. PEG 400 promoted nucleophilic substitution reaction of halides into organic azides. Available at: [Link]

  • ACS Publications. Tailoring Protein PEGylation Reaction: An Undergraduate Laboratory Experiment. (2020). Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. 8.8: Biological Nucleophilic Substitution Reactions. (2022). Available at: [Link]

  • AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. Available at: [Link]

  • PatSnap. Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Available at: [Link]

  • Universal Class. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]

  • Unknown. Nucleophilic Substitution of Alkyl Halides. Available at: [Link]

  • Michigan State University. Alkyl Halide Reactivity. Available at: [Link]

  • Creative Biolabs. What are PEG Linkers?. Available at: [Link]

  • University of Missouri. Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations. Available at: [Link]

  • Imperial College London. PEGylation of native disulfide bonds in proteins. (2006). Available at: [Link]

  • PubMed. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. (2013). Available at: [Link]

  • Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR. Available at: [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. (2026). Available at: [Link]

Sources

Foundational

Engineering Hydrophilic Bioconjugates: The Mechanistic Role of Br-PEG4-CH2COOH Linkers

Abstract: The development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics is frequently bottlenecked by the inherent hydrophobicity of cytotoxic payloads. Hydrophobic molecules drive protein aggregation, acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics is frequently bottlenecked by the inherent hydrophobicity of cytotoxic payloads. Hydrophobic molecules drive protein aggregation, accelerate plasma clearance, and reduce the overall therapeutic index. As a site-directed heterobifunctional crosslinker, Br-PEG4-CH2COOH (Bromo-PEG4-acid) elegantly resolves these biophysical liabilities. This whitepaper deconstructs the structural causality, biophysical impact, and self-validating experimental workflows for utilizing Br-PEG4-CH2COOH in advanced bioconjugation.

The Hydrophobicity Bottleneck in Bioconjugation

In modern drug development, payloads such as auristatins, maytansinoids, and cryptophycins offer exceptional potency but suffer from severe hydrophobicity. When conjugated to monoclonal antibodies (mAbs) using traditional alkyl linkers, these payloads often induce destabilization. The exposed hydrophobic domains interact with each other, leading to irreversible aggregation, poor pharmacokinetics, and rapid hepatic clearance.

To counteract this, linker engineering has shifted toward the integration of monodisperse polyethylene glycol (PEG) chains. The use of PEGylated linkers represents a highly effective strategy to act as a [1], actively masking the hydrophobic nature of the attached drugs and dramatically improving the in vivo performance of the conjugate[2].

Structural Causality: The Tripartite Advantage of Br-PEG4-CH2COOH

The architectural design of Br-PEG4-CH2COOH is not arbitrary; every functional group serves a precise mechanistic purpose.

  • The Bromide Electrophile (Irreversible Alkylation): Unlike maleimide groups—which are standard for thiol conjugation but prone to premature deconjugation via retro-Michael addition in plasma—the bromide (Br) moiety is a primary alkyl halide. It acts as an excellent leaving group for nucleophilic substitution[3]. When reacted with a thiol-containing payload, it forms a highly stable, irreversible [4]. This eliminates the risk of payload shedding in systemic circulation.

  • The PEG4 Spacer (Steric & Hydrophilic Tuning): The tetraethylene glycol (PEG4) unit provides an exact spatial separation of approximately 16 Å. [5] are optimal for payloads with minimal steric hindrance. They provide sufficient hydrophilicity to prevent aggregation without creating excessive flexibility that could entangle the antibody or interfere with antigen binding. Crucially, selecting the correct PEG length is vital; [6] can actually degrade biophysical stability.

  • The Carboxylic Acid Terminus (Amide Coupling): The terminal -CH2COOH group provides a reliable anchor for conjugation to the abundant primary amines (lysine residues) on the antibody. Upon activation with EDC/NHS, it forms a [3], ensuring the final ADC construct is structurally sound.

Quantitative Impact on Biophysical Properties

The integration of a PEG4 spacer fundamentally alters the physicochemical profile of the resulting bioconjugate. Table 1 summarizes the typical biophysical improvements observed when transitioning from a standard hydrophobic alkyl linker to a Br-PEG4-CH2COOH linker.

Table 1: Comparative Biophysical Properties of ADCs (Non-PEGylated vs. PEG4-Linked)

Analytical ParameterNon-PEGylated Linker (Alkyl)Br-PEG4-CH2COOH LinkerPrimary Analytical Method
Apparent Payload LogP ~ 4.5 (Highly Hydrophobic)~ 1.2 (Hydrophilic)RP-HPLC Retention Time
High Molecular Weight Aggregates > 15% at DAR 4< 2% at DAR 4SEC-HPLC
In Vivo Clearance Rate Rapid (Hepatic clearance)Slow (Prolonged circulation)PK Plasma Assay (In Vivo)
Linker-Thiol Stability (Plasma) Moderate (Retro-Michael prone)Excellent (Irreversible Thioether)LC-MS/MS
Self-Validating Conjugation Protocol

To guarantee reproducibility and structural integrity, bioconjugation must be treated as a self-validating system. Do not proceed to subsequent steps without analytical confirmation. Below is the optimized workflow for conjugating a thiol-bearing payload to an antibody via Br-PEG4-CH2COOH.

Phase 1: Thioether Formation (Payload Alkylation)
  • Causality: The reaction requires a mildly alkaline environment to deprotonate the payload's thiol (pKa ~8.3) into a highly nucleophilic thiolate, enabling an efficient SN2 attack on the primary bromide.

  • Protocol:

    • Dissolve the thiol-containing payload (1.0 eq) and Br-PEG4-CH2COOH (1.2 eq) in anhydrous DMF.

    • Add to a 100 mM Sodium Phosphate buffer (pH 8.0) to achieve a final organic solvent concentration of 10-20%.

    • Stir at room temperature for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Confirm the disappearance of the free payload mass and the appearance of the Payload-PEG4-COOH adduct (+249 Da mass shift, accounting for the loss of HBr).

Phase 2: Carboxylic Acid Activation
  • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea is highly unstable in water. The addition of Sulfo-NHS converts it into a semi-stable, water-soluble NHS ester. A slightly acidic pH (6.0) is chosen to maximize EDC efficiency and minimize NHS ester hydrolysis.

  • Protocol:

    • Isolate the Payload-PEG4-COOH intermediate.

    • Resuspend in 100 mM MES buffer (pH 6.0).

    • Add EDC·HCl (2.0 eq) and Sulfo-NHS (2.5 eq). Incubate for 30 minutes at room temperature.

  • Self-Validation: Quench a 5 µL aliquot with excess butylamine. Analyze via RP-HPLC to verify >90% conversion to the active ester.

Phase 3: Lysine Conjugation to Antibody
  • Causality: At pH 7.4, a small fraction of the antibody's lysine side chains (pKa ~10.5) are unprotonated and act as nucleophiles, attacking the NHS ester to form an amide bond. The PEG4 spacer maintains solubility, preventing the payload from inducing precipitation during conjugation.

  • Protocol:

    • Prepare the Monoclonal Antibody (mAb) at 5 mg/mL in 100 mM PBS (pH 7.4).

    • Slowly add the activated Payload-PEG4-NHS ester (5–10 eq, depending on target DAR) to the mAb solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Purify the final ADC using desalting columns or tangential flow filtration (TFF) to remove unreacted payload.

  • Self-Validation: Analyze the purified ADC via Size Exclusion Chromatography (SEC-HPLC) to ensure aggregation is <2%. Utilize Hydrophobic Interaction Chromatography (HIC) to determine the final Drug-to-Antibody Ratio (DAR).

Pathway Visualization

The following diagram illustrates the logical progression and chemical transformations of the bioconjugation workflow described above.

G Payload Hydrophobic Payload (Thiol-containing) Intermediate Thioether-PEG4-COOH (Stable Intermediate) Payload->Intermediate Nucleophilic Substitution (pH 8.0) Linker Br-PEG4-CH2COOH (Hydrophilic Spacer) Linker->Intermediate SN2 Alkylation Activation NHS Ester Activation (EDC / Sulfo-NHS) Intermediate->Activation Carboxyl Activation (pH 6.0) ADC Hydrophilic ADC (Amide Bonded) Activation->ADC Amide Coupling (pH 7.4) Antibody Monoclonal Antibody (Lysine Amines) Antibody->ADC Conjugation

Workflow of site-directed bioconjugation utilizing Br-PEG4-CH2COOH to generate a stable ADC.

Conclusion

The selection of a linker is never a passive choice; it actively dictates the biophysical fate of the conjugate. By leveraging the irreversible alkylation of the bromide group and the precise hydrophilicity of the PEG4 spacer, Br-PEG4-CH2COOH stands as a premier scaffold for masking payload hydrophobicity. When executed through a self-validating analytical workflow, this linker ensures the generation of homogeneous, stable, and highly efficacious bioconjugates.

References
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. NIH / PubMed. [Link]

  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heterobifunctional Crosslinking via Br-PEG4-CH2COOH to Protein Primary Amines

Introduction & Chemical Rationale Br-PEG4-CH2COOH (14-Bromo-3,6,9,12-tetraoxatetradecanoic acid) is a highly versatile heterobifunctional crosslinker used extensively in bioconjugation and drug development[1]. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Br-PEG4-CH2COOH (14-Bromo-3,6,9,12-tetraoxatetradecanoic acid) is a highly versatile heterobifunctional crosslinker used extensively in bioconjugation and drug development[1]. Structurally, it features a terminal carboxylic acid (-COOH) designed for amine-targeted conjugation, a hydrophilic PEG4 spacer that enhances water solubility and reduces steric hindrance, and a bromoalkyl group (-Br) reserved for subsequent nucleophilic substitution (typically by sulfhydryls/thiols)[1].

Successfully grafting the carboxyl end of this molecule to the primary amines of a protein (such as the N-terminus or the ϵ -amines of lysine residues) requires precise chemical activation while preserving the highly reactive bromo group for downstream applications.

Mechanistic Insights and Causality (E-E-A-T)

To conjugate the -COOH group to a primary amine, we employ a two-step EDC/Sulfo-NHS coupling strategy[2].

  • The Activation Phase: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form an O-acylisourea intermediate[3]. Because this intermediate is highly unstable and susceptible to hydrolysis, Sulfo-NHS is immediately introduced to convert it into a semi-stable, amine-reactive Sulfo-NHS ester[3].

  • The Thiol-Bromo Conflict (Critical Causality): In standard two-step EDC/NHS protocols, unreacted EDC is typically quenched using 2-mercaptoethanol (BME) prior to introducing the target protein[4]. This prevents leftover EDC from activating the protein's own carboxyl groups, which would cause uncontrolled protein-protein crosslinking[5]. However, BME is a thiol, and the -Br group on Br-PEG4-CH2COOH is specifically designed to react with thiols. Using standard BME quenching will destroy the crosslinker's functionality.

  • The Self-Validating Solution: To prevent protein self-crosslinking without relying on thiol-based quenchers, this protocol utilizes a stoichiometric deficit of EDC. By using exactly 0.95 molar equivalents of EDC relative to the PEG, EDC becomes the limiting reagent and is entirely consumed during the activation phase[5]. This creates a self-validating system where the activated mixture can be safely added to the protein without risk of polymerization.

Quantitative Reaction Parameters

The table below summarizes the critical physicochemical parameters required to drive the reaction forward while minimizing hydrolysis.

ParameterPhase 1: Carboxyl ActivationPhase 2: Amine Conjugation
Buffer System 0.1 M MES, 0.5 M NaCl0.1 M Sodium Phosphate, 0.15 M NaCl (PBS)
Optimal pH Range 4.5 – 6.07.2 – 8.0
Reactive Target Carboxylic Acid (-COOH)Primary Amine (-NH 2​ )
Key Reagents EDC, Sulfo-NHSActivated Br-PEG4-Sulfo-NHS
Molar Ratios PEG : Sulfo-NHS : EDC = 1.0 : 2.5 : 0.95Protein : Activated PEG = 1 : 10 to 1 : 50
Incubation Time 15 – 30 minutes2 hours (RT) or Overnight (4°C)
Intermediate/Product Sulfo-NHS Ester (Half-life ~10 min at pH 7)Stable Amide Bond

Reaction Pathway Visualization

G BrPEG Br-PEG4-CH2COOH (Carboxylic Acid) EDC EDC + Sulfo-NHS Activation (MES Buffer, pH 5.5) BrPEG->EDC NHSEster Br-PEG4-Sulfo-NHS Ester (Amine Reactive) EDC->NHSEster 15-30 min, RT Conjugate Br-PEG4-Protein Conjugate (Stable Amide Bond) NHSEster->Conjugate Nucleophilic Attack Protein Target Protein (PBS, pH 7.4) Protein->Conjugate Primary Amines Warning Avoid Thiol Quenchers! (Protects -Br Group) Warning->EDC

Fig 1. Two-step EDC/Sulfo-NHS activation and conjugation pathway for Br-PEG4-CH2COOH.

Step-by-Step Methodology

Phase 1: Controlled Activation of Br-PEG4-CH2COOH
  • Preparation : Equilibrate Br-PEG4-CH2COOH (MW: 315.16 g/mol ) to room temperature. Prepare a 100 mM stock in anhydrous DMSO or DMF to prevent premature hydrolysis of the reagent.

  • Dilution : Dilute the stock to 10 mM in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Sulfo-NHS Addition : Add Sulfo-NHS powder to achieve a final concentration of 25 mM (a 2.5-fold molar excess over the PEG).

  • Stoichiometric EDC Addition : Add EDC to a final concentration of 9.5 mM (a 0.95-fold molar equivalent relative to the PEG). Self-Validating Step: By keeping EDC as the strict limiting reagent, it is fully consumed, eliminating the need for downstream quenching and protecting the bromo group[4].

  • Incubation : Mix thoroughly and incubate for 15–30 minutes at room temperature.

Phase 2: Protein Conjugation
  • Protein Preparation : Ensure the target protein is dissolved at 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.4). Crucial: Remove any amine-containing contaminants (e.g., Tris, glycine) via dialysis or a desalting column prior to this step, as they will competitively inhibit the reaction[3].

  • Conjugation : Immediately add the activated Br-PEG4-Sulfo-NHS ester to the protein solution. For a typical IgG antibody, a 10- to 50-fold molar excess of activated PEG is recommended to achieve a sufficient Degree of Labeling (DOL).

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle agitation.

Phase 3: Purification and Validation
  • Desalting : Remove excess unreacted PEG, NHS, and urea byproducts using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS or your desired storage buffer.

  • Validation : Verify the conjugation via MALDI-TOF mass spectrometry. Look for a mass shift corresponding to +297 Da per conjugated linker (315 Da molecular weight minus 18 Da for the loss of water during amide bond formation). The resulting protein conjugate now features an exposed bromoalkyl group, ready for subsequent crosslinking with thiol-containing molecules.

References

  • 14-Bromo-3,6,9,12-tetraoxatetradecanoic acid (Br-PEG4-CH2COOH) Compound Summary . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Bioconjugate Techniques, 3rd Edition . Hermanson, G. T. (2013). Academic Press (Elsevier). Available at:[Link]

  • Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy . National Library of Medicine (PMC). Available at:[Link]

Sources

Application

Application Note: Targeted Peptide PEGylation Using Br-PEG4-CH2COOH

Introduction & Mechanistic Rationale The strategic modification of synthetic peptides is a critical step in the development of therapeutics, diagnostics, and targeted drug delivery systems. Br-PEG4-CH2COOH (Bromo-PEG4-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic modification of synthetic peptides is a critical step in the development of therapeutics, diagnostics, and targeted drug delivery systems. Br-PEG4-CH2COOH (Bromo-PEG4-acetic acid) is a heterobifunctional, monodisperse crosslinker designed for the highly specific, irreversible PEGylation of thiol-containing molecules.

As a Senior Application Scientist, selecting the correct bioconjugation handle requires balancing reaction kinetics with in vivo stability. While maleimide-based reagents are ubiquitous due to their rapid reaction rates, the resulting succinimide thioether linkages are susceptible to retro-Michael addition in systemic circulation, leading to premature payload release or transfer to serum albumin[].

Conversely, the bromoacetyl group undergoes a nucleophilic substitution ( SN​2 ) reaction with free thiols to form a highly stable, irreversible thioether bond[2]. This makes Br-PEG4-CH2COOH the superior choice for therapeutic peptide conjugates requiring prolonged plasma half-lives. Furthermore, the discrete PEG4 spacer enhances aqueous solubility without introducing the analytical complexity of polydisperse polymers, while the terminal carboxylic acid (-COOH) provides a versatile handle for downstream orthogonal conjugation (e.g., EDC/NHS coupling).

Quantitative Comparison of Thiol-Reactive Groups

To justify the selection of the bromoacetyl moiety, the kinetic and thermodynamic properties of common thiol-reactive groups are summarized below:

Reagent Functional GroupTarget Amino AcidOptimal pH RangeReaction KineticsIn Vivo Bond StabilityReversibility Risk
Bromoacetyl Cysteine (-SH)6.5 – 7.5ModerateExcellent (Thioether)None[]
Maleimide Cysteine (-SH)6.5 – 7.5Very FastModerate (Succinimide)High (Retro-Michael)[]
Iodoacetyl Cysteine (-SH)7.5 – 8.5FastExcellent (Thioether)Low (Light-sensitive)
Pyridyl Disulfide Cysteine (-SH)7.0 – 8.0ModeratePoor (Disulfide)High (Reducible)

Experimental Design & Causality

A successful bioconjugation protocol is a self-validating system. Every reagent and parameter must be chosen with strict mechanistic causality:

  • pH Control (7.2): The reaction must be strictly maintained between pH 6.5 and 7.5. At pH < 6.5, the thiol group remains protonated, drastically reducing its nucleophilicity. At pH > 8.0, primary amines (such as the peptide N-terminus or lysine side chains) become deprotonated and compete for the bromoacetyl group, destroying chemoselectivity[3].

  • Buffer Additives (EDTA): Trace heavy metals present in standard laboratory water rapidly catalyze the oxidation of free thiols back into disulfides. The inclusion of 5 mM EDTA is mandatory to chelate these metals and maintain the reactive thiolate anion.

  • Reductant Removal: Tris(2-carboxyethyl)phosphine (TCEP) is widely used to reduce disulfides. However, mechanistic studies reveal that TCEP acts as a potent nucleophile and will directly react with haloalkylating agents like Br-PEG4-CH2COOH[4]. Therefore, TCEP must be removed via size exclusion before adding the PEGylation reagent.

Bioconjugation Workflow

G N1 1. Peptide Reduction (TCEP) N2 2. Reductant Removal (Desalting Column) N1->N2 Prevents side reactions N3 3. Thiol Alkylation (Br-PEG4-CH2COOH) N2->N3 pH 7.2 Buffer V1 Validation: Ellman's Assay (Quantify Free -SH) N2->V1 N4 4. Reaction Quenching (Excess Cysteine) N3->N4 2 hours, 25°C N5 5. Purification (RP-HPLC) N4->N5 Stops alkylation V2 Validation: LC-MS (Mass Shift +234.25 Da) N5->V2

Bioconjugation workflow and validation checkpoints for peptide PEGylation.

Step-by-Step Methodology

Phase 1: Peptide Preparation & Disulfide Reduction
  • Buffer Preparation: Prepare the Conjugation Buffer consisting of 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.2. Degas the buffer by sparging with nitrogen for 15 minutes to remove dissolved oxygen.

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1–5 mg/mL.

  • Reduction: Add TCEP-HCl to a final concentration of 10 mM (typically a 10-fold molar excess over the peptide). Incubate at room temperature for 30 minutes.

  • Desalting: Pass the reduced peptide through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Zeba Spin Desalting Column) to completely remove the TCEP[4]. Collect the peptide fractions.

Phase 2: Alkylation Reaction
  • Reagent Preparation: Immediately before use, dissolve Br-PEG4-CH2COOH (MW: 315.16 g/mol ) in anhydrous DMSO to create a 100 mM stock solution. Note: Haloacetyls are susceptible to hydrolysis; do not store aqueous stock solutions.

  • Conjugation: Add the Br-PEG4-CH2COOH stock to the desalted peptide solution at a 3:1 to 5:1 molar excess .

  • Incubation: Mix gently and incubate the reaction vessel at 25°C for 2 hours . Because bromoacetyl groups react 2–3 orders of magnitude slower than maleimides at neutral pH[3], this extended incubation ensures >95% conversion. Wrap the tube in foil, as prolonged exposure to light can generate free radicals that degrade the haloacetyl moiety.

Phase 3: Quenching & Purification
  • Quenching: To prevent off-target alkylation during downstream concentration, add a 10-fold molar excess (relative to the PEG linker) of free L-cysteine or β -mercaptoethanol. Incubate for 15 minutes at room temperature.

  • Purification: Isolate the PEGylated peptide using Preparative Reverse-Phase HPLC (RP-HPLC) utilizing a C18 column and a standard Water/Acetonitrile gradient with 0.1% TFA. Lyophilize the purified fractions.

Self-Validation & Troubleshooting

To ensure scientific integrity, the protocol must be validated at two critical checkpoints:

Checkpoint A: Pre-Reaction Thiol Quantification

Before adding the Br-PEG4-CH2COOH, verify the success of the reduction and desalting steps using Ellman’s Reagent (DTNB) .

  • Expected Result: A strong absorbance at 412 nm, confirming the presence of free, reactive sulfhydryl groups. If the absorbance is low, the peptide has re-oxidized, indicating insufficient EDTA or oxygen contamination in the buffer.

Checkpoint B: Post-Reaction LC-MS Verification

The exact mass of the conjugate must be verified via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The molecular weight of Br-PEG4-CH2COOH is 315.16 Da. During the SN​2 alkylation, the bromide leaving group (79.90 Da) and a thiol proton (1.01 Da) are lost as HBr.

  • Expected Result: The successful conjugate will exhibit an exact mass shift of +234.25 Da relative to the unmodified peptide. An absence of this shift, combined with a positive Ellman's assay post-reaction, indicates that the reaction pH was too low or the TCEP was not properly removed, neutralizing the alkylating agent.

References

  • Schelte, P., Boeckler, C., Frisch, B., & Schuber, F. "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs." ResearchGate (Bioconjugate Chemistry).
  • "Thiol-Based Conjugation Methods for ADC." BOC Sciences.
  • "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI.
  • "Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins." University of Bath.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Br-PEG4-CH2COOH amide coupling reactions

Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific kinetic and chemoselective c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific kinetic and chemoselective challenges associated with Br-PEG4-CH2COOH (14-Bromo-3,6,9,12-tetraoxatetradecanoic acid)[1].

Because this molecule is a heterobifunctional linker containing both a reactive alkyl bromide and a carboxylic acid, it requires precise experimental control to prevent competing side reactions.

Core Diagnostic Logic: Troubleshooting Low Yields

Before adjusting your protocol, you must identify the primary mode of failure. The following diagnostic workflow illustrates the causality behind common reaction failures and directs you to the appropriate solution.

Troubleshooting Start Low Yield in Br-PEG4-CH2COOH Amide Coupling LCMS Perform LC-MS Analysis of Crude Mixture Start->LCMS SideProd Identify Major Side Product LCMS->SideProd Alkylation N-Alkylation (Mass = Target - HBr) SideProd->Alkylation Hydrolysis Bromide Hydrolysis (Mass = Target - Br + OH) SideProd->Hydrolysis NoReaction Unreacted SM (Poor Activation) SideProd->NoReaction Sol1 Switch to fast activator (HATU) Lower temperature to 0°C Alkylation->Sol1 Sol2 Avoid high pH aqueous buffers Use anhydrous DCM/DMF Hydrolysis->Sol2 Sol3 Check EDC/NHS freshness Ensure pH 4.5-6.0 for activation NoReaction->Sol3

Diagnostic flowchart for identifying and resolving low yield in Br-PEG4-CH2COOH couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I seeing N-alkylation side products instead of the desired amide? Causality: You are observing a kinetic competition. Br-PEG4-CH2COOH contains two electrophilic sites: the activated carbonyl carbon (hard electrophile) and the terminal carbon attached to the bromide (soft electrophile). Primary amines are excellent nucleophiles for both[2]. If the activation of the carboxylic acid is slow, the amine will undergo an SN​2 reaction with the alkyl bromide, leading to N-alkylation[2][3]. Solution: You must ensure the rate of acylation ( kacyl​ ) vastly exceeds the rate of alkylation ( kalkyl​ ). Switch to a highly efficient coupling reagent like HATU, which forms a highly reactive HOAt ester, and lower the reaction temperature to 0°C to thermally suppress the higher-activation-energy SN​2 pathway.

Q2: My PEG linker seems to be degrading before the coupling even finishes. What is happening? Causality: If you are performing the reaction in an aqueous buffer at a high pH (e.g., pH > 8.0) to keep the amine deprotonated, you are inadvertently exposing the primary bromide to hydroxide ions. Over time, the bromide undergoes hydrolysis, converting your starting material into OH-PEG4-CH2COOH[4]. Solution: Utilize a two-step aqueous coupling strategy. Activate the acid at a lower pH (4.5–6.0) where hydroxide concentration is negligible, and only raise the pH to 7.2–7.5 at the exact moment the amine is introduced[5][6].

Q3: I have confirmed my acid is activating, but I still get unreacted starting material. Is my buffer interfering? Causality: Yes, if you are using Tris or Glycine buffers. These buffers contain primary amines that will aggressively compete with your target molecule for the activated NHS-ester, effectively quenching your reaction[5][6]. Solution: Strictly use non-amine-containing buffers such as MES for activation and PBS or HEPES for coupling[5][6].

Quantitative Comparison of Coupling Conditions

To maximize chemoselectivity (Acylation over Alkylation), refer to the validated condition matrix below:

Coupling StrategyReagents & ConditionsSolvent SystemPrimary Reaction PathwayChemoselectivity (Acylation : Alkylation)
Aqueous, 1-Step EDC, NHS, pH 8.0PBSCompeting SN​2 & AcylationPoor (< 3:1)
Aqueous, 2-Step 1. EDC/NHS (pH 5.0)2. Amine (pH 7.5)MES then PBSAcylationGood (> 10:1)
Organic, Weak Act. DIC, HOBt, DIPEA, 25°CDMFSlow Acylation, SN​2 riskModerate (~ 5:1)
Organic, Strong Act. HATU, DIPEA, 0°CAnhydrous DCM/DMFRapid AcylationExcellent (> 20:1)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure mechanistic control at every stage.

Protocol A: Organic Phase Chemoselective Amide Coupling (Recommended)

Use this protocol for small molecules or peptides soluble in organic solvents to completely eliminate bromide hydrolysis.

  • Preparation: Dissolve 1.0 eq of Br-PEG4-CH2COOH[1] and 1.2 eq of HATU in anhydrous DCM or DMF under an inert atmosphere (Argon/Nitrogen).

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. Mechanistic note: This suppresses the SN​2 alkylation pathway.

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 5 minutes.

    • Validation Step: Take a 2 µL aliquot, quench in Methanol, and analyze via LC-MS. You should observe the mass of the OAt-ester intermediate.

  • Coupling: Dissolve 1.0 eq of your target amine in a minimal amount of anhydrous DCM/DMF and add it dropwise to the activated mixture at 0°C.

  • Completion: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature for an additional hour. Monitor by LC-MS for the appearance of the desired amide mass.

Protocol B: Aqueous Phase Two-Step Coupling

Use this protocol for proteins or biomolecules that require aqueous conditions, minimizing both hydrolysis and alkylation.

  • Equilibration: Equilibrate EDC, NHS, and Br-PEG4-CH2COOH to room temperature before opening to prevent moisture condensation[5].

  • Activation (pH 5.0): Dissolve Br-PEG4-CH2COOH in MES buffer (0.1 M, pH 5.0). Add 10 eq of EDC and 10 eq of NHS. React for 15–30 minutes at room temperature[6].

    • Validation Step: The low pH prevents bromide hydrolysis while maximizing the thermodynamic efficiency of EDC activation[5][6].

  • Target Preparation (pH 7.5): Prepare your target amine/protein in PBS buffer (pH 7.2–7.5). Ensure no Tris or Glycine is present[5][6].

  • Conjugation: Add the activated Br-PEG4-CH2COOH solution directly to the target amine solution. The final pH should naturally balance to ~7.2. React for 2 hours at room temperature[6].

  • Quenching: Quench the reaction by adding hydroxylamine to hydrolyze any unreacted NHS-esters[6].

References

  • 14-Bromo-3,6,9,12-tetraoxatetradecanoic acid | C10H19BrO6 | CID 126843433 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters (ACS Publications). Available at:[Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing EDC/NHS Activation of Br-PEG4-CH2COOH

Welcome to the Bioconjugation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Br-PEG4-CH2COOH (Bromo-PEG4-acetic acid), a highly versatile h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Br-PEG4-CH2COOH (Bromo-PEG4-acetic acid), a highly versatile heterobifunctional crosslinker.

Mechanistic Overview & Reaction Logic

Br-PEG4-CH2COOH features a terminal bromide group designed for nucleophilic substitution (typically targeting thiols to form sulfide bonds) and a terminal carboxylic acid for primary amine coupling[1][2]. Activating the carboxylate group requires precise stoichiometric and environmental control over EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Workflow A Br-PEG4-CH2COOH (Stable Precursor) B EDC Addition pH 5.0-6.0 (MES) A->B C O-acylisourea (Highly Unstable) B->C Activation D Sulfo-NHS Addition C->D Trap Intermediate H Hydrolysis (Regenerates Carboxyl) C->H H2O (Fast) E Sulfo-NHS Ester (Semi-Stable Intermediate) D->E Stabilization F Amine Target Addition pH 7.2-8.0 (PBS) E->F E->H H2O (Slow) G Br-PEG4-Amide (Stable Conjugate) F->G Amide Bond Formation

Caption: EDC/NHS activation pathway of Br-PEG4-CH2COOH and competing hydrolysis reactions.

Step-by-Step Methodology: The Two-Step Self-Validating Protocol

A sequential, two-step protocol is mandatory when conjugating Br-PEG4-CH2COOH to target proteins. A one-pot reaction would indiscriminately activate the carboxyls on your target protein, causing it to polymerize with itself[3].

Phase 1: Carboxyl Activation (pH 5.0–6.0)

  • Preparation : Dissolve Br-PEG4-CH2COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: MES is chosen because it lacks primary amines and carboxylates that would competitively inhibit the crosslinking reaction[3][4].

  • Activation : Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution[4].

  • Incubation : React for 15–30 minutes at room temperature.

    • Causality: This specific timeframe maximizes the conversion of the highly unstable O-acylisourea intermediate into the semi-stable Sulfo-NHS ester before aqueous hydrolysis dominates[5][6].

Phase 2: Buffer Exchange & Intermediate Validation 4. Purification : Immediately pass the mixture through a desalting column (e.g., Zeba™ Spin) equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5)[7][8]. 5. Validation Checkpoint (Self-Validating System) : To ensure activation was successful before committing expensive target proteins, take a micro-aliquot of the flow-through and spike it with a known concentration of a simple amine (e.g., glycine). Measure the release of the free NHS leaving group via UV absorbance at 260–280 nm. A sharp, immediate increase in absorbance confirms the presence of active NHS-esters[5].

Phase 3: Amine Coupling (pH 7.2–8.0) 6. Conjugation : Add the target amine-containing molecule to the activated Br-PEG4-NHS ester solution[4]. 7. Incubation : Allow the reaction to proceed for 2 hours at room temperature.

  • Causality: At pH 7.5, primary amines (which typically have a pKa of ~9-10) are sufficiently unprotonated to act as strong nucleophiles, attacking the NHS ester to form a stable amide bond[5].

Phase 4: Quenching & Final Validation 8. Quenching : Add to a final concentration of 10 mM and incubate for 15 minutes.

  • Causality: Hydroxylamine rapidly forces the hydrolysis of any unreacted NHS esters back to inert carboxylates, preventing off-target crosslinking during downstream assays[5][8].

  • Final Validation : Use a TNBS or Fluorescamine colorimetric assay to quantify the depletion of primary amines on your target protein, confirming successful conjugation.

Quantitative Optimization Data

To maximize efficiency, strictly adhere to the parameters in the table below, which balance the competing rates of activation, aminolysis, and hydrolysis[4][5].

ParameterPhase 1: ActivationPhase 2: Amine CouplingRationale / Causality
Optimal pH 4.5 – 6.07.2 – 8.0EDC requires acidic pH to protonate the carboxylate; Amines must be unprotonated (basic pH) to be nucleophilic.
Buffer System MES (0.1 M)PBS (0.1 M Phosphate)Avoid Tris, Glycine, or Acetate. These contain competing amines or carboxylates.
EDC:NHS Ratio 1 : 2.5N/AExcess NHS rapidly traps the O-acylisourea intermediate before it hydrolyzes.
Intermediate Half-Life N/A~4-5 hours (at pH 7.0)NHS-ester stability drops exponentially as pH increases (e.g., only 10 mins at pH 8.6).

Troubleshooting & FAQs

Q: Why is my conjugation yield extremely low despite using fresh EDC and NHS? A: The most common culprit is buffer incompatibility. If your target protein is stored in Tris or Glycine buffer, the primary amines in the buffer will outcompete your target protein for the NHS-ester[3]. Always dialyze or desalt your protein into a clean PBS buffer prior to Phase 3. Additionally, ensure your EDC is stored properly with a desiccant; EDC is highly hygroscopic and loses activity rapidly upon exposure to ambient moisture[8].

Q: Can I use 2-mercaptoethanol (2-ME) or DTT to quench the EDC activation step? A: CRITICAL WARNING: No. While 2-ME is standard for quenching EDC in traditional bioconjugation protocols[5][8], Br-PEG4-CH2COOH contains a highly reactive Bromo group. The Bromo moiety is specifically designed for nucleophilic substitution by thiols[2]. Adding 2-ME or DTT will instantly react with the Bromo group, destroying your crosslinker's bifunctionality. Rely exclusively on rapid desalting columns for EDC removal.

Q: Does the Bromo group react with amines during the EDC/NHS coupling phase? A: Generally, no. The bromide is a leaving group optimized for soft nucleophiles like thiols[2]. Harder nucleophiles like primary amines react orders of magnitude faster with the highly electrophilic NHS-ester than they do with the alkyl bromide under standard physiological conditions (pH 7.2–7.5).

Q: Why do we use Sulfo-NHS instead of standard NHS? A: Standard NHS is soluble in aqueous buffers but yields an NHS-ester that is highly hydrophobic, which can cause the activated Br-PEG linker to precipitate out of solution before coupling. Sulfo-NHS contains a charged sulfonate group that preserves the water solubility of the activated intermediate, ensuring homogeneous reaction kinetics[7].

References
  • Interchim . "NHS / sulfo-NHS Technical and Scientific Information." Interchim Biosciences. [Link]

  • National Institutes of Health (PMC) . "Enhancing conjugation rate of antibodies to carboxylates." Bioconjugate Techniques (Hermanson).[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Br-PEG4-CH2COOH Bioconjugation

Welcome to the Bioconjugation Technical Support Center. As a heterobifunctional crosslinker, Br-PEG4-CH2COOH offers a distinct advantage over traditional maleimide-based linkers: the alkyl bromide group forms a highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a heterobifunctional crosslinker, Br-PEG4-CH2COOH offers a distinct advantage over traditional maleimide-based linkers: the alkyl bromide group forms a highly stable thioether bond via an SN2 nucleophilic substitution, eliminating the risk of retro-Michael addition and in vivo thiol exchange[1].

However, managing the dual reactivity of the carboxyl (-COOH) and alkyl bromide (-Br) groups requires strict stoichiometric and pH control. This guide is designed for scientists and drug development professionals to troubleshoot, optimize, and execute self-validating bioconjugation workflows.

Mechanistic Workflow

To prevent catastrophic cross-linking and self-polymerization, Br-PEG4-CH2COOH must be reacted sequentially. The pathway below outlines the optimal logic for maintaining the integrity of both reactive groups.

Workflow A 1. Br-PEG4-COOH B 2. EDC/NHS Activation (pH 4.5-6.0, MES) A->B C 3. Br-PEG4-NHS Ester (Reactive Intermediate) B->C Prevents hydrolysis D 4. Amine Coupling (pH 7.2-8.0, Protein 1) C->D E 5. Br-PEG4-Protein 1 (Purified Intermediate) D->E SEC Purification (Removes NHS) F 6. Thiol Alkylation (pH 7.5-8.0, Protein 2) E->F G 7. Final Conjugate (Stable Thioether Bond) F->G SN2 Substitution (TCEP removed)

Sequential bioconjugation workflow for Br-PEG4-CH2COOH to minimize side reactions.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I seeing significant protein cross-linking and aggregation during the initial PEGylation step? A: This is the hallmark of a "one-pot" reaction error. If you add EDC/NHS, Br-PEG4-CH2COOH, and your protein together, the EDC will activate the protein's native carboxyl groups, causing the protein to cross-link to its own amines[2]. Solution: Always activate the Br-PEG4-CH2COOH separately in MES buffer (pH 5.5) before introducing it to the protein[3].

Q2: The "Quenching Trap" — I followed a standard EDC protocol, but my final thiol-conjugation yield is zero. What happened? A: Standard EDC/NHS protocols highly recommend quenching residual EDC with 2-mercaptoethanol or DTT[2]. Do not do this with Bromo-PEGs. 2-mercaptoethanol contains a free thiol, which will rapidly undergo an SN2 reaction with the alkyl bromide end of your linker, permanently deactivating it. Solution: Rely on a rapid size-exclusion chromatography (SEC) spin column to remove unreacted EDC/NHS instead of chemical quenching.

Q3: My PEGylation was successful, but the subsequent thiol-conjugation failed. Mass spectrometry shows unreacted thiol-protein. Why isn't the alkyl bromide reacting? A: The most common culprit is residual TCEP. While TCEP is a standard reducing agent used to liberate free thiols, it is a nucleophilic phosphine. If left in the buffer, TCEP will aggressively attack the alkyl bromide, forming a dead-end phosphonium adduct and depleting your linker[4][5]. Solution: You must completely remove TCEP via a desalting column prior to mixing the reduced protein with your Br-PEG-Protein intermediate.

Q4: I am observing off-target PEGylation on lysine and histidine residues during the thiol conjugation step. How do I minimize this? A: Alkyl halides can react with primary amines if the pH is too high. At pH levels > 8.5, lysine becomes sufficiently deprotonated to compete with thiols[6]. Solution: Keep the conjugation buffer strictly between pH 7.5 and 8.0. In this range, the highly nucleophilic thiolate anion dominates the SN2 reaction, preserving chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure scientific integrity at each phase.

Phase 1: Carboxyl Activation & Amine Coupling (Protein 1)
  • PEG Activation: Dissolve Br-PEG4-CH2COOH in anhydrous DMSO. Dilute into Activation Buffer (0.1 M MES, pH 5.5)[3]. Add a 5-fold molar excess of EDC and NHS. Incubate for 15–30 minutes at room temperature.

    • Causality: MES is a non-amine, non-carboxylate buffer that stabilizes the highly reactive O-acylisourea intermediate against rapid hydrolysis[2].

  • The "No-Thiol" Quench Checkpoint: Immediately purify the Br-PEG4-NHS ester using a 2K MWCO desalting column equilibrated in Coupling Buffer (PBS, pH 7.5). Self-Validation: If you use a thiol-based quench here by mistake, your downstream yield in Phase 2 will be 0%.

  • Amine Coupling: Add the purified Br-PEG4-NHS to Protein 1 (in PBS, pH 7.5). Incubate for 2 hours at room temperature.

  • Validation & Cleanup: Quench unreacted NHS esters by adding 50 mM Tris (pH 7.5) for 15 minutes. Purify the Br-PEG4-Protein 1 intermediate via SEC.

Phase 2: Thiol Alkylation (Protein 2)
  • Disulfide Reduction: Incubate Protein 2 with a 10-fold molar excess of TCEP for 30 minutes at room temperature to liberate free thiols[4].

  • Critical TCEP Removal: Purify the reduced Protein 2 through a desalting column to completely remove TCEP.

    • Causality: Failing to remove TCEP will result in the phosphine alkylating the bromide, destroying the crosslinker[5].

  • Thiol Alkylation: Mix Br-PEG4-Protein 1 with the reduced Protein 2 in Conjugation Buffer (PBS, pH 7.5–8.0). Incubate for 2 hours at room temperature or overnight at 4°C.

    • Causality: Maintaining pH < 8.5 ensures the thiolate anion is the primary nucleophile, preventing off-target alkylation of lysine[6].

  • Final Purification: Isolate the final conjugate using SEC or ion-exchange chromatography.

Quantitative Data: Reaction Parameters & Mitigation
Reaction PhaseTarget Functional GroupOptimal pH RangePrimary Competing Side ReactionScientist's Mitigation Strategy
EDC/NHS Activation Carboxyl (-COOH)4.5 – 6.0Hydrolysis of O-acylisoureaUse MES buffer; limit activation time strictly to 15-30 min.
Amine Coupling Primary Amine (-NH2)7.2 – 8.0NHS-ester hydrolysisUse immediately; avoid Tris/Glycine buffers during coupling.
Thiol Reduction Disulfide (S-S)7.0 – 7.5TCEP-Bromide alkylationCompletely remove TCEP via SEC prior to mixing with Bromo-PEG.
Alkyl Bromide Conjugation Sulfhydryl (-SH)7.5 – 8.0Off-target Lys/His alkylationStrictly maintain pH < 8.5; limit reaction time to prevent amine attack.

Sources

Reference Data & Comparative Studies

Validation

PROTAC Linker Optimization: A Comparative Guide to Br-PEG4-CH2COOH vs. PEG3 Linkers in Cell Permeability

The development of Proteolysis Targeting Chimeras (PROTACs) requires navigating the complex "beyond Rule of 5" (bRo5) chemical space. Because these bifunctional degraders possess high molecular weights and significant po...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Proteolysis Targeting Chimeras (PROTACs) requires navigating the complex "beyond Rule of 5" (bRo5) chemical space. Because these bifunctional degraders possess high molecular weights and significant polar surface areas, achieving passive cell permeability is often the primary bottleneck in drug development.

The linker connecting the target ligand and the E3 ligase ligand is not merely a passive structural spacer; it actively dictates the conformational dynamics, desolvation energy, and overall membrane permeability of the molecule. This guide objectively compares two prevalent linker strategies—the standard PEG3 linker and the heterobifunctional Br-PEG4-CH2COOH linker —detailing how their distinct physicochemical profiles and conjugation chemistries impact PROTAC cell permeability.

Structural and Physicochemical Profiling

When comparing a standard PEG3 linker (e.g., NH2-PEG3-COOH) to Br-PEG4-CH2COOH, medicinal chemists must look beyond simple chain length. The specific conjugation chemistry dictated by the linker's functional groups fundamentally alters the PROTAC's hydrogen bond profile.

  • PEG3 (Dual Amide Strategy): Standard bifunctional PEG3 linkers are typically conjugated via two amide bonds. While PEG3 is relatively short (~12 Å) and maintains a lower baseline molecular weight, the dual amides introduce two Hydrogen Bond Donors (HBDs) into the final structure. High HBD counts severely penalize passive membrane diffusion due to the high energetic cost of desolvation at the membrane interface.

  • Br-PEG4-CH2COOH (Alkylation + Amide Strategy): This heterobifunctional linker features a bromide leaving group and a carboxylic acid. The bromide allows for nucleophilic substitution (e.g., forming an ether or alkylamine linkage with the target ligand), while the carboxylic acid forms a single amide bond with the E3 ligase ligand. This strategy effectively removes one HBD from the final PROTAC structure. Despite the longer PEG4 chain (~16 Å) increasing the overall molecular weight, the reduction in HBDs drastically lowers the desolvation penalty, often resulting in superior membrane partitioning.

Table 1: Physicochemical Comparison of Linker Contributions
FeaturePEG3 Linker (e.g., NH2-PEG3-COOH)Br-PEG4-CH2COOH LinkerImpact on Cell Permeability
Typical Conjugation Dual Amide BondsAlkylation (Ether/Amine) + AmideAlkylation removes one HBD, significantly lowering desolvation energy.
Chain Length ~12 Å (3 PEG units)~16 Å (4 PEG units)PEG4 increases MW but provides optimal distance for ternary complex formation.
Hydrogen Bond Donors (HBD) +2 to final PROTAC+1 to final PROTACLower HBD count in the PEG4 construct enhances passive lipid diffusion.
Conformational Flexibility ModerateHighPEG4's extra length facilitates the gauche effect for chameleonic folding.
Topological Polar Surface Area Lower baseline TPSAHigher baseline TPSAPEG4's higher TPSA is offset by its superior ability to shield polarity via IMHBs.

Mechanistic Impact: The "Chameleonic" Effect

Cell permeability in bRo5 molecules relies heavily on the "chameleonic" effect—the ability of a molecule to adopt an extended, polar conformation in aqueous environments and a folded, lipophilic conformation within the lipid bilayer.

The Gauche Effect in PEG Linkers: Polyethylene glycol (PEG) chains inherently prefer gauche conformations around their C–C bonds, which facilitates molecular folding. As demonstrated by extensive NMR and Molecular Dynamics (MD) simulations 1, PEG linkers allow PROTACs to fold upon themselves, forming Intramolecular Hydrogen Bonds (IMHBs) that shield their Solvent-Accessible 3D Polar Surface Area (SA 3D PSA) from the lipophilic environment.

PEG3 vs. PEG4 Flexibility: While PEG3 provides a baseline level of flexibility, its shorter length can sometimes restrict the terminal ligands from interacting optimally to form IMHBs. The slightly longer PEG4 chain derived from Br-PEG4-CH2COOH provides the necessary degrees of freedom for the warhead and E3 ligand to collapse into a tightly folded, membrane-permeable state 2. This folding mechanism explains why a PROTAC with a seemingly larger PEG4 linker can exhibit orders of magnitude higher permeability than its shorter counterparts 3.

Figure 1: The chameleonic effect of PEG linkers facilitating PROTAC cell permeability.

Experimental Workflows for Permeability Assessment

To objectively validate the permeability differences between PROTACs synthesized with PEG3 and Br-PEG4-CH2COOH, a dual-pronged experimental approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Conformational Profiling via NMR and MD Simulations

Causality: This workflow quantifies the chameleonic folding and SA 3D PSA shielding. By comparing two distinct dielectric environments, the system self-validates: if the calculated SA 3D PSA in CDCl3 is not significantly lower than in D2O, the molecule lacks chameleonic properties, proving that poor cellular degradation is due to permeability failure rather than poor ternary complex formation.

  • Solvent Preparation: Dissolve the purified PROTAC in D2O (simulating the high-dielectric aqueous environment) and CDCl3 (simulating the low-dielectric lipid bilayer) at a 1-2 mM concentration.

  • NMR Spectroscopy: Acquire 1D 1H and 2D NOESY/ROESY spectra at 298 K. Identify NOE cross-peaks between the target ligand and E3 ligase ligand in CDCl3, which indicate a folded conformation. Measure temperature coefficients of amide protons; values > -4 ppb/K suggest involvement in IMHBs.

  • MD Simulations: Run unrestrained 500 ns molecular dynamics simulations in explicit water and chloroform boxes.

  • Data Analysis: Cluster the trajectories and calculate the radius of gyration ( Rgyr​ ) and SA 3D PSA.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive diffusion from active transport. A self-validating system must include internal controls: Atenolol (low permeability, Papp​<1×10−6 cm/s) and Propranolol (high permeability, Papp​>10×10−6 cm/s). If controls fall outside these ranges, membrane integrity is compromised, and the assay must be rejected.

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Donor Solution: Dilute the PROTAC in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO is ≤1%). Add 150 µL to the donor compartment.

  • Incubation: Assemble the sandwich plate (donor + acceptor) and incubate at 37°C for 16 hours under gentle agitation.

  • Quantification: Disassemble the plates. Add an internal standard to all wells. Quantify the PROTAC concentration in both compartments using LC-MS/MS (MRM mode).

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Workflow cluster_PEG3 PEG3 Strategy cluster_PEG4 Br-PEG4-CH2COOH Strategy Start Target Ligand + E3 Ligand P3 NH2-PEG3-COOH (Dual Amide Coupling) Start->P3 P4 Br-PEG4-CH2COOH (Alkylation + Amide) Start->P4 R3 Higher HBD Count Lower Flexibility P3->R3 Eval PAMPA & Cellular Assays (Permeability Validation) R3->Eval R4 Lower HBD Count Higher Flexibility (Folding) P4->R4 R4->Eval

Figure 2: Workflow comparing conjugation strategies and their impact on physicochemical properties.

Conclusion

While PEG3 remains a reliable default linker for initial PROTAC synthesis, the strategic implementation of Br-PEG4-CH2COOH offers a sophisticated method to finely tune cell permeability. By trading a slight increase in molecular weight for the elimination of a hydrogen bond donor (via alkylation) and enhanced chameleonic flexibility, medicinal chemists can effectively push complex bRo5 degraders across the cell membrane, ultimately improving cellular degradation efficacy.

References

  • Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Source: NIH PMC.
  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: NIH PMC.
  • Title: Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Source: ACS Medicinal Chemistry Letters.

Sources

Comparative

A Comparative Guide to the 1H NMR Spectroscopy Characterization of Br-PEG4-CH2COOH Derivatives

For researchers, chemists, and drug development professionals working with bioconjugation and advanced drug delivery systems, heterobifunctional linkers like Br-PEG4-CH2COOH are indispensable tools. These molecules offer...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, chemists, and drug development professionals working with bioconjugation and advanced drug delivery systems, heterobifunctional linkers like Br-PEG4-CH2COOH are indispensable tools. These molecules offer a defined polyethylene glycol (PEG) spacer, separating a nucleophile-reactive bromo group from a carboxyl group amenable to amide coupling. However, the utility of this linker is entirely dependent on its structural integrity. Unambiguous characterization is not merely a quality control step; it is the foundation upon which reliable and reproducible downstream applications are built.

This guide provides an in-depth technical comparison of analytical methods for characterizing Br-PEG4-CH2COOH, establishing ¹H NMR spectroscopy as the gold-standard technique. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how a correctly interpreted spectrum functions as a self-validating system for structural confirmation.

Part 1: The Definitive ¹H NMR Fingerprint of Br-PEG4-CH2COOH

¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by reporting on the chemical environment of every proton. For a discrete and well-defined molecule like Br-PEG4-CH2COOH, each set of chemically distinct protons gives rise to a unique signal, characterized by its chemical shift (δ), multiplicity, and integration (relative area).

The structure is shown below with key proton environments labeled:

Br-CH₂ -CH₂ -O-(CH₂CH₂O)₃-CH₂ -COOH

(a) (b) (c) (d)

Based on fundamental principles of magnetic resonance and extensive empirical data, we can predict the ¹H NMR spectrum with high accuracy. The electronegativity of adjacent atoms (bromine, oxygen, carbonyl) deshields the protons, shifting their signals downfield.

LabelProton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected IntegrationRationale for Chemical Shift
a Br-CH₂ -~3.81Triplet (t)2HStrong deshielding from the highly electronegative bromine atom shifts this signal significantly downfield.
b Br-CH₂-CH₂ -O-~3.45Triplet (t)2HDeshielded by both the adjacent ether oxygen and, to a lesser extent, the bromine atom two bonds away.
c -O-(CH₂CH₂ O)₃-~3.65 - 3.75Complex Multiplet12HThis is the characteristic signal for the repeating ethylene glycol backbone units.[1][2]
d -O-CH₂ -COOH~4.15Singlet (s)2HThe adjacent carbonyl group and ether oxygen provide strong deshielding, resulting in a downfield shift.[3]
e -COOH ~10 - 12Broad Singlet (br s)1HThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange. This signal may not be observed in D₂O.[4]

Part 2: A Comparative Analysis of Characterization Techniques

While ¹H NMR is the most definitive single technique, other methods provide complementary information. The choice of technique depends on the specific question being asked—be it confirmation of mass, presence of functional groups, or complete structural elucidation.

TechniqueInformation ProvidedAdvantages for Br-PEG4-CH2COOHLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (multiplicity), and stoichiometry (integration).Provides a complete structural picture and quantitative purity assessment in a single experiment. Confirms the ratio of end-groups to the spacer.Can be insensitive to very low-level impurities without high-field instruments.
Mass Spectrometry (MS) Exact molecular weight and elemental formula.Unambiguously confirms the correct mass-to-charge ratio, verifying that the expected atoms are present.Does not provide information on connectivity (isomers). Quantification can be challenging.
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the C=O stretch from the carboxylic acid (~1710 cm⁻¹) and the C-O stretch of the ether backbone (~1100 cm⁻¹).Provides no information on the overall structure, connectivity, or purity. Cannot distinguish between different PEG chain lengths.

The following diagram illustrates a logical workflow for utilizing these techniques for comprehensive characterization.

G cluster_0 Characterization Workflow Start Synthesized Br-PEG4-CH2COOH FTIR FTIR Analysis Start->FTIR Check_FG Functional Groups (C=O, C-O) Present? FTIR->Check_FG NMR ¹H NMR Analysis Check_FG->NMR Yes Fail Synthesis/Purification Review Check_FG->Fail No Check_Structure Correct Structure & Purity Confirmed? NMR->Check_Structure MS Mass Spec Analysis (Optional Confirmation) Check_Structure->MS Yes Check_Structure->Fail No Check_Mass Correct Molecular Weight? MS->Check_Mass Pass Product Validated Check_Mass->Pass Yes Check_Mass->Fail No

Workflow for comprehensive characterization.

Part 3: Validated Protocol for Acquiring a High-Quality ¹H NMR Spectrum

The quality of the data is entirely dependent on a robust experimental protocol. Every step is chosen to maximize resolution, signal-to-noise, and the accuracy of the resulting spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves the molecule well and has a minimal residual signal. For observing the labile carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is superior because it slows down the proton exchange, resulting in a sharper signal.[5][6]

    • Procedure: Accurately weigh 5-10 mg of the Br-PEG4-CH2COOH derivative. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solution is homogeneous.

  • NMR Data Acquisition:

    • Rationale: A high-field spectrometer (≥400 MHz) is recommended to achieve optimal separation of the signals, especially within the dense PEG backbone region.

    • Procedure: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are:

      • Spectral Width: Set to cover a range from approximately -1 to 13 ppm.

      • Number of Scans: Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Rationale: Proper processing is essential for accurate interpretation. The spectrum must be correctly referenced to a known standard.

    • Procedure:

      • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

      • Reference the spectrum. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. For DMSO-d₆, reference its residual peak to 2.50 ppm.

      • Integrate all peaks. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the singlet for -O-CH₂-COOH at ~4.15 ppm) to 2.00. Compare all other integrals to this standard.

The diagram below visualizes this validated workflow.

G cluster_workflow NMR Experimental Workflow Prep 1. Sample Prep (5-10 mg in 0.6 mL solvent) Acquire 2. Data Acquisition (≥400 MHz Spectrometer) Prep->Acquire Insert Sample Process 3. Data Processing (FT, Phase, Baseline) Acquire->Process Generate FID Analyze 4. Analysis (Reference, Integrate, Assign Peaks) Process->Analyze Generate Spectrum Result Validated Structure Analyze->Result

Diagram of the NMR experimental workflow.

Part 4: Data Interpretation as a Self-Validating System

The power of ¹H NMR for this molecule lies in its internal consistency. The integration values of the signals from the termini and the spacer must conform to the molecule's known stoichiometry. This provides a self-validating check on the structure.

For Br-PEG4-CH2COOH, the expected proton ratio is:

Br-CH₂- : -CH₂-O-(PEG) : -O-CH₂-COOH 2 : 12 : 2

When analyzing the spectrum, if the integration of the signal at ~3.81 ppm (a) is set to 2, the integral of the complex multiplet around 3.65 ppm (c) must be ~12, and the integral of the singlet at ~4.15 ppm (d) must be ~2. Any significant deviation from this ratio indicates the presence of impurities or structural defects, such as incomplete reaction or chain cleavage. It is this quantitative relationship, visible in a single spectrum, that makes the technique so trustworthy.

The diagram below maps the molecular structure to its expected spectral output.

G cluster_mol Molecular Structure cluster_spec Predicted ¹H NMR Spectrum mol spec_a a ~3.81 ppm (t, 2H) mol->spec_a Br-CH₂- spec_b b ~3.45 ppm (t, 2H) mol->spec_b Br-CH₂-CH₂- spec_c c ~3.65 ppm (m, 12H) mol->spec_c PEG Backbone spec_d d ~4.15 ppm (s, 2H) mol->spec_d -O-CH₂-COOH spec_e e ~11 ppm (br s, 1H) mol->spec_e -COOH

Mapping molecular protons to their spectral signals.

Conclusion

For the definitive characterization of Br-PEG4-CH2COOH derivatives, ¹H NMR spectroscopy stands as the most powerful and comprehensive analytical tool. It moves beyond simple confirmation of presence to provide a detailed, quantitative, and verifiable blueprint of the molecular structure. By following a validated protocol for data acquisition and leveraging the internal stoichiometry of the molecule as a self-validating check, researchers can have the utmost confidence in the quality and integrity of their heterobifunctional linkers. This analytical rigor is paramount to ensuring the success and reproducibility of subsequent research in drug development, bioconjugation, and materials science.

References

  • The Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ.
  • Pasek, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4337–4348. [Link]

  • American Chemical Society Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Dust, J. M., et al. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 1H-NMR spectrum of PEG-PEI. Open Access Biomedical Image Search Engine. [Link]

  • American Chemical Society. (n.d.). Proton NMR characterization of poly(ethylene glycols) and derivatives. Macromolecules. [Link]

  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief, 25, 104059. [Link]

  • Veronese, F. M., & Mero, A. (2008). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Methods in Enzymology, 446, 349-366. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of Br-PEG-Br (a), of RAFT-agent (b), and of the copolymer (c). [Link]

  • Harris, J. M. (1985). Synthesis and characterization of poly(ethylene glycol) derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373. [Link]

  • Izunobi, J. U., & Higginbotham, C. L. (2011). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 88(8), 1098-1104. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PEG–CH. [Link]

  • ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). [Link]

  • Shiraishi, K., & Kawano, K. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 354. [Link]

  • Zhang, F., & Lee, W. Y. (2003). Synthesis of Polyethylene Glycol (PEG) Derivatives and PEGylated−Peptide Biopolymer Conjugates. Biomacromolecules, 4(3), 569-576. [Link]

  • ResearchGate. (n.d.). Synthetic scheme (a) and 1 H NMR spectra in CDCl 3 of PEG-ac-Br and.... [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reich, H. J. (2020). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis and Validation of Br-PEG4-CH2COOH Bioconjugates

Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of modern biotherapeutics and targeted drug delivery, the precise chemical modification of biomolecules is paramount. Heterobifunctional link...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern biotherapeutics and targeted drug delivery, the precise chemical modification of biomolecules is paramount. Heterobifunctional linkers, such as Br-PEG4-CH2COOH, have emerged as powerful tools for creating stable and effective bioconjugates. The bromine group allows for selective alkylation of thiol moieties, commonly found in cysteine residues of proteins, while the carboxylic acid provides a versatile handle for subsequent functionalization, for instance, with amine-containing molecules via amide bond formation. The tetra-polyethylene glycol (PEG4) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based techniques for the analysis and validation of Br-PEG4-CH2COOH bioconjugates. We will delve into the causality behind experimental choices, compare methodologies with orthogonal techniques, and provide actionable protocols to ensure the integrity and reproducibility of your results.

The Central Role of Mass Spectrometry in Bioconjugate Validation

While classical techniques like SDS-PAGE and size-exclusion chromatography can indicate a successful conjugation, they often lack the resolution to confirm the exact molecular weight and, therefore, the precise stoichiometry of the modification. Mass spectrometry (MS) stands out as the gold standard for its ability to provide an accurate mass measurement of the intact bioconjugate, offering unambiguous confirmation of successful ligation.

Why Mass Spectrometry is a Self-Validating System for this Application:
  • Direct Measurement of Mass Shift: A successful conjugation with Br-PEG4-CH2COOH will result in a predictable mass increase. Observing this specific mass shift provides direct evidence of the modification.

  • Identification of Heterogeneity: MS can resolve different species present in a sample, such as unconjugated protein, singly conjugated, and doubly conjugated species. This allows for the assessment of reaction efficiency and product purity.

  • Structural Confirmation: Tandem mass spectrometry (MS/MS) can be employed to fragment the bioconjugate and confirm the site of modification on the protein.

Comparison of Key Mass Spectrometry Techniques

The two most common ionization techniques for analyzing large biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Both are considered "soft" ionization methods, meaning they are gentle enough to ionize fragile molecules like proteins without causing significant fragmentation.[1]

MALDI-Time of Flight (MALDI-TOF)

In MALDI-TOF MS, the bioconjugate is co-crystallized with a matrix on a target plate.[2] A laser is then used to desorb and ionize the sample, and the resulting ions are accelerated into a time-of-flight tube.[3] The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z).[2]

  • Expertise & Experience in Practice: MALDI-TOF is often the first choice for a quick assessment of a conjugation reaction.[4] Its primary advantage is the generation of predominantly singly charged ions, which simplifies the resulting spectrum. This makes it straightforward to identify the unconjugated protein and the desired bioconjugate, and to get a sense of the reaction's conversion efficiency. For proteins and peptides ranging from 1 to 100 kDa, MALDI-TOF offers rapid and high-resolution analysis.[5]

  • Trustworthiness: The method's trustworthiness is enhanced by its high tolerance for buffers and detergents that might be present in a bioconjugation reaction mixture.[5] However, sample preparation is critical; improper co-crystallization can lead to poor signal and inaccurate results.[2]

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS involves introducing a liquid sample into the mass spectrometer through a heated capillary to which a high voltage is applied. This process generates an aerosol of highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges.[6]

  • Expertise & Experience in Practice: ESI-MS, especially when coupled with liquid chromatography (LC-MS), is a powerhouse for detailed bioconjugate characterization.[7] The production of a distribution of multiply charged ions allows for the calculation of the bioconjugate's molecular weight with high accuracy.[6] This is particularly valuable for resolving species with small mass differences, such as the addition of a single Br-PEG4-CH2COOH linker. However, the polydispersity of PEG chains can create complex spectra with overlapping charge envelopes, making deconvolution challenging.[8] To simplify the spectra of PEGylated proteins, a post-column addition of amines like triethylamine (TEA) can be used to reduce charge state complexity.[9][10]

  • Trustworthiness: The coupling of ESI-MS with LC provides an orthogonal separation, enhancing the confidence in peak assignments. For example, a reversed-phase LC method will separate the more hydrophobic bioconjugate from the unconjugated protein, and the mass spectrometer will then confirm the identity of each eluting peak.

Experimental Workflow: From Conjugation to Data Interpretation

The following diagram illustrates a typical workflow for the analysis of a Br-PEG4-CH2COOH bioconjugate.

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation Protein Thiolation Protein Thiolation Conjugation with Br-PEG4-CH2COOH Conjugation with Br-PEG4-CH2COOH Protein Thiolation->Conjugation with Br-PEG4-CH2COOH Free Thiol Quenching & Purification Quenching & Purification Conjugation with Br-PEG4-CH2COOH->Quenching & Purification Crude Conjugate LC-ESI-MS LC-ESI-MS Quenching & Purification->LC-ESI-MS Purified Conjugate MALDI-TOF MS MALDI-TOF MS Quenching & Purification->MALDI-TOF MS Purified Conjugate Data Acquisition Data Acquisition LC-ESI-MS->Data Acquisition Multiply Charged Ions MALDI-TOF MS->Data Acquisition Singly Charged Ions Deconvolution Deconvolution Data Acquisition->Deconvolution Raw Spectra Mass Matching Mass Matching Deconvolution->Mass Matching Zero-Charge Mass Purity Assessment Purity Assessment Mass Matching->Purity Assessment Species Identification

Caption: Workflow for Bioconjugate Analysis.

Detailed Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis
  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the purified bioconjugate sample 1:1 with the matrix solution directly on the MALDI target plate.

  • Co-crystallization: Allow the mixture to air dry completely, forming a crystalline matrix with the embedded analyte.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion linear mode.

  • Data Analysis: Identify the peaks corresponding to the unconjugated protein, the desired bioconjugate, and any side products.

Protocol 2: LC-ESI-MS Analysis
  • LC Setup: Use a C4 or C8 reversed-phase column suitable for protein separations. The mobile phases should be (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient: Develop a gradient that effectively separates the unconjugated protein from the bioconjugate. A typical gradient might be 5-95% B over 15 minutes.

  • MS Setup: Set the ESI source to positive ion mode. Optimize the capillary voltage, source temperature, and gas flows for the specific protein being analyzed.

  • Data Acquisition: Acquire data over a mass range that encompasses the expected charge states of the protein and its conjugate.

  • Data Analysis: Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum. This will show the molecular weights of all species present in the sample.

Comparison with Alternative Techniques

While mass spectrometry is the premier tool for validation, other techniques provide complementary information and are often used in a comprehensive characterization strategy.

TechniqueInformation ProvidedResolutionThroughputKey Limitations
Mass Spectrometry (MS) Precise molecular weight, stoichiometry of conjugation, identification of impurities.[4]HighModerateCan be sensitive to sample purity and buffer components.
SDS-PAGE Apparent molecular weight, estimation of purity.LowHighDoes not provide accurate mass; PEGylation can cause anomalous migration.
Size-Exclusion Chromatography (SEC) Assessment of aggregation and gross size changes.LowHighCannot resolve species with small mass differences.
Reversed-Phase HPLC (RP-HPLC) Separation of species with different hydrophobicity, quantification of purity.ModerateHighDoes not directly provide molecular weight information.

Visualization of the Conjugation and Analysis Logic

The following diagram illustrates the chemical conjugation process and the subsequent mass analysis.

G cluster_0 Bioconjugation Reaction cluster_1 Mass Spectrometry Analysis cluster_2 Potential Outcomes Protein-SH Protein-SH Conjugate Protein-S-PEG4-CH2COOH Protein-SH->Conjugate + Br-PEG4-CH2COOH - HBr Br_PEG4_COOH Br-PEG4-CH2COOH Observed_Mass Observed Mass Conjugate->Observed_Mass Ionization & Detection Expected_Mass Expected Mass = Protein Mass + 293.1 Da Validation Validation Expected_Mass->Validation Compare Observed_Mass->Validation Compare Unconjugated Unconjugated Protein (Protein Mass) Observed_Mass->Unconjugated Mono_Conjugated Mono-Conjugated (Protein Mass + 293.1 Da) Observed_Mass->Mono_Conjugated Multi_Conjugated Multi-Conjugated (Protein Mass + n*293.1 Da) Observed_Mass->Multi_Conjugated

Sources

Comparative

Mastering Conjugation: A Comparative Guide to Validating Br-PEG4-CH2COOH Efficiency with LC-MS

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical component governing efficacy, stability, and safety. The...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical component governing efficacy, stability, and safety. The Br-PEG4-CH2COOH linker, a heterobifunctional molecule, offers a defined polyethylene glycol (PEG) spacer that enhances solubility and a reactive bromoacetyl group for covalent attachment. However, synthesizing the conjugate is only half the battle; rigorously validating the conjugation efficiency and determining the precise drug-to-antibody ratio (DAR) is paramount.[1]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for validating Br-PEG4-CH2COOH conjugation. We will delve into the causality behind experimental choices, establish a self-validating LC-MS protocol, and present the data in a clear, comparative framework for researchers, scientists, and drug development professionals.

The Gold Standard: Why LC-MS Excels for Conjugation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for characterizing complex bioconjugates for several compelling reasons.[2][3] It offers a dual-layered analysis: the liquid chromatography (LC) component separates the reaction mixture based on physicochemical properties, while the mass spectrometer (MS) provides an exquisitely accurate mass measurement of the eluting species.[4]

This combination allows us to resolve:

  • Unconjugated Biomolecule: The starting antibody or protein.

  • Free Linker/Drug: Any excess, unreacted Br-PEG4-CH2COOH payload.

  • Conjugated Species: The desired product, often as a heterogeneous mixture of species with one, two, three, or more linkers attached (e.g., DAR 1, 2, 3...).

The power of LC-MS lies in its ability to quantify the distribution of these species, providing a detailed profile of the conjugation reaction's outcome. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap systems, are essential for this work, as they can resolve the often-subtle mass differences between conjugation states on a large biomolecule.[1][5][6]

A Field-Proven, Self-Validating LC-MS Protocol

Merely following a protocol is insufficient; understanding the rationale is key to troubleshooting and adapting the method. This protocol is designed to be a self-validating system, incorporating necessary controls and preparation steps to ensure data integrity.

Diagram: LC-MS Workflow for Conjugate Validation

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Conjugation Conjugation Reaction (Biomolecule + Br-PEG4-linker) Desalting Sample Desalting / Buffer Exchange (Critical for MS Sensitivity) Conjugation->Desalting LC_Separation Reversed-Phase LC Separation (e.g., C4 column) Desalting->LC_Separation Inject Sample Controls Prepare Controls (Unconjugated Biomolecule, Free Linker) Controls->LC_Separation Inject Controls MS_Detection High-Resolution MS Detection (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detection Deconvolution Mass Deconvolution (Convert charge states to zero-charge mass) MS_Detection->Deconvolution DAR_Calc Identify Species & Calculate DAR (Compare masses, calculate weighted average) Deconvolution->DAR_Calc Conjugation_Reaction Biomolecule Biomolecule (e.g., Antibody with -NH2 group) Plus1 + Biomolecule->Plus1 Linker    Br-PEG4-CH2COOH Linker   Arrow Linker->Arrow Conjugate Conjugated Biomolecule Plus1->Linker Arrow->Conjugate

Sources

Validation

Evaluating the In Vivo Pharmacokinetic Impact of Br-PEG4-CH2COOH Linkers: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antib...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of success.[][2] Its chemical properties directly influence the stability, efficacy, and ultimately, the therapeutic index of the entire conjugate.[3][4] This guide provides an in-depth, objective comparison of the in vivo pharmacokinetic (PK) performance of the Br-PEG4-CH2COOH linker, contrasting it with other commonly used alternatives and providing the supporting experimental data and protocols necessary for informed decision-making in drug development.

The Central Role of Linkers in ADC Performance

An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity, while also allowing for efficient and specific release of the drug at the tumor site.[][5] The linker's characteristics significantly impact the ADC's solubility, aggregation propensity, and overall pharmacokinetic profile.[2][6]

Unpacking the Br-PEG4-CH2COOH Linker: Structure and Functionality

The Br-PEG4-CH2COOH linker is a heterobifunctional molecule featuring a bromoacetamide group at one end and a carboxylic acid at the other, separated by a tetraethylene glycol (PEG4) spacer.[7][8] This structure offers distinct advantages:

  • Thiol-Reactive Conjugation: The bromoacetamide group reacts specifically with thiol groups, such as those on cysteine residues of an antibody, to form a stable thioether bond.[7][9] This allows for site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR).[10]

  • Hydrophilicity: The PEG4 spacer is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads.[6][] This enhanced water solubility can reduce the tendency of the ADC to aggregate and improve its pharmacokinetic properties.[12][13]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate and prolong its circulation half-life.[14]

Caption: Chemical structure of the Br-PEG4-CH2COOH linker.

Comparative In Vivo Pharmacokinetic Analysis

The in vivo performance of an ADC is a critical factor in its clinical success. Key pharmacokinetic parameters include plasma clearance, half-life, and biodistribution. The choice of linker plays a pivotal role in influencing these parameters.

Impact of PEGylation on Pharmacokinetics

The inclusion of a PEG spacer, even a short one like PEG4, can significantly alter the pharmacokinetic profile of an ADC. PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and prolong circulation time.[14][] This extended half-life can lead to greater accumulation of the ADC in the tumor tissue, enhancing its efficacy.[14][16] Studies have shown that increasing the PEG chain length in a linker can lead to increased plasma and tumor exposures and lower plasma clearances.[16]

However, the impact of PEGylation is not always straightforward. Some studies have shown that shorter PEG linkers can, in some contexts, lead to faster clearance from the blood while maintaining tumor uptake, which can be advantageous for imaging applications by improving the tumor-to-background ratio.[17] The metabolic fate of the PEG linker itself is also an important consideration, as in vivo metabolism can involve cleavage of the PEG chain.[18][19]

Stability: Bromoacetamide vs. Maleimide Linkers

A key point of comparison for the Br-PEG4-CH2COOH linker is its bromoacetamide functional group versus the more traditional maleimide chemistry. Both react with thiols to form stable thioether bonds, but they have different stability profiles in vivo.

Traditional maleimide-based linkers are susceptible to a retro-Michael reaction in plasma, which can lead to premature release of the payload and off-target toxicity.[20][21] This instability has driven the development of next-generation maleimide linkers designed to be more stable.[20][22] Bromoacetamide linkers, while also forming a stable thioether bond, are generally considered to offer a more controlled conjugation reaction, which can result in a more homogenous product.[9] This increased stability can be crucial for maintaining the integrity of the ADC in circulation and ensuring that the payload is delivered to the target cells.[5]

Linker TypeConjugation ChemistryIn Vivo Stability ProfileKey Considerations
Br-PEG4-CH2COOH Bromoacetamide (Thiol-reactive)Forms a stable thioether bond, generally more resistant to retro-Michael reaction than traditional maleimides.[9]Offers controlled conjugation and good homogeneity. The PEG spacer enhances solubility and can prolong circulation.[6][14]
Traditional Maleimide Maleimide (Thiol-reactive)Susceptible to retro-Michael reaction in plasma, leading to potential premature drug release.[20][21]Widely used, but instability is a known drawback.
Next-Generation Maleimide Modified Maleimide (e.g., "bridging" or self-hydrolyzing)Engineered for enhanced stability to prevent retro-Michael reaction.[20]Can offer site-specific conjugation and improved plasma stability.
Disulfide Linkers Thiol-Disulfide ExchangeCleavable in the reducing environment of the cell, but can be less stable in circulation.[23]Drug release is dependent on the intracellular redox potential.
Peptide Linkers Amide Bond FormationCleavable by specific enzymes (e.g., cathepsins) that are often overexpressed in the tumor microenvironment.[4][24]Offers tumor-specific drug release, but stability can vary depending on the peptide sequence.[25]
Hydrazone Linkers Hydrazone Bond FormationpH-sensitive and cleavable in the acidic environment of endosomes and lysosomes.[23]Can be prone to hydrolysis at physiological pH, leading to instability.[25]

Experimental Protocols for In Vivo Evaluation

To rigorously evaluate the pharmacokinetic impact of a linker like Br-PEG4-CH2COOH, a series of well-designed in vivo studies are essential.[26][27]

Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to determine the plasma clearance and half-life of an ADC.

Materials:

  • ADC construct with Br-PEG4-CH2COOH linker

  • Control ADC with an alternative linker (e.g., maleimide-based)

  • Healthy, male Sprague-Dawley rats (or other appropriate rodent model)

  • Sterile saline for injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA or LC-MS/MS equipment for ADC quantification

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rats (n=3-5 per group).[28][29] The dose will depend on the potency of the payload and should be determined in preliminary dose-range-finding studies.[26]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-dose) via tail vein or other appropriate method.[30]

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • ADC Quantification: Analyze the plasma samples to determine the concentration of the intact ADC using a validated analytical method such as a payload-specific ELISA or intact protein analysis by LC-HRMS.[23][30]

  • Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Caption: Workflow for a typical in vivo pharmacokinetic study.

Biodistribution Study in Tumor-Bearing Mice

This protocol is designed to assess the tumor accumulation and tissue distribution of the ADC.

Materials:

  • ADC construct with Br-PEG4-CH2COOH linker (radiolabeled or with a payload that can be quantified)

  • Tumor-bearing mice (e.g., xenograft model with human cancer cells)

  • Scintillation counter or LC-MS/MS for quantification

  • Tissue homogenization equipment

Procedure:

  • Animal Dosing: Administer a single IV dose of the ADC to tumor-bearing mice.

  • Tissue Collection: At various time points post-injection, euthanize cohorts of mice and collect tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).

  • Tissue Processing: Weigh each tissue sample and homogenize.

  • Quantification: Determine the amount of ADC in each tissue sample. If a radiolabeled ADC is used, this can be done using a gamma counter. For non-radiolabeled ADCs, the payload can be extracted and quantified by LC-MS/MS.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will reveal the biodistribution profile and the extent of tumor targeting.

Conclusion: The Advantage of a Well-Chosen Linker

The selection of a linker is a critical decision in the design of an ADC. The Br-PEG4-CH2COOH linker offers a compelling combination of features, including a stable conjugation chemistry and the pharmacokinetic benefits of PEGylation.[6][7] By providing enhanced stability compared to traditional maleimide linkers and improving the solubility of hydrophobic payloads, it can contribute to a wider therapeutic window.[9] Rigorous in vivo evaluation through well-designed pharmacokinetic and biodistribution studies is essential to fully characterize the impact of this linker and to optimize the performance of next-generation ADCs.

References

  • Al-Dulaymi, M., et al. (2021). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals. Available at: [Link]

  • Veranova. (2023). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link]

  • Lu, J., et al. (2021). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Cancers. Available at: [Link]

  • Srinivas, U., et al. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. Available at: [Link]

  • Zahavi, D., & Weiner, L. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs. Available at: [Link]

  • Kim, E. G., et al. (2022). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • AxisPharm. Bromoacetamido-PEG-Acid. AxisPharm. Available at: [Link]

  • Prakash, A., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Bioconjugate Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Deciphering the In Vivo Metabolism of Polyethylene Glycol by a Polymeromics Approach. Analytical Chemistry. Available at: [Link]

  • Bar-Zion, T., et al. (2022). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Available at: [Link]

  • Bar-Zion, T., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry. Available at: [Link]

  • Pathuri, G., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. Available at: [Link]

  • Creative Biolabs. ADC Linker Products. Creative Biolabs. Available at: [Link]

  • D'souza, A. A., & Devarajan, P. V. (2015). Pharmacokinetic Consequences of Pegylation. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]

  • Kim, E. G., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Jain, S., et al. (2009). PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics. In Antibody Engineering. Springer. Available at: [Link]

  • Doronina, S. O., et al. (2006). In Vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Bioconjugate Chemistry. Available at: [Link]

  • Lee, S. B., et al. (2020). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Webster, R., et al. (2012). Evidence for Metabolic Cleavage of a PEGylated Protein in Vivo Using Multiple Analytical Methodologies. Molecular Pharmaceutics. Available at: [Link]

  • Sharma, S., et al. (2022). Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. Pharmaceutics. Available at: [Link]

  • National Cancer Institute. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • SigutLabs. (2025). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. Available at: [Link]

  • Han, Y., et al. (2022). Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers is altered by interactions with albumin and lipoproteins. Frontiers in Pharmacology. Available at: [Link]

  • Kim, D., et al. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. Journal of Materials Chemistry B. Available at: [Link]

  • Gu, Z., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. Available at: [Link]

  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. Available at: [Link]

  • Li, Y., et al. (2022). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Causality

Operational and Disposal Plan: Safe Handling of Br-PEG4-CH2COOH As a heterobifunctional crosslinker, Br-PEG4-CH2COOH (Bromo-PEG4-acid) is a critical reagent in bioconjugation, surface modification, and the synthesis of P...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Plan: Safe Handling of Br-PEG4-CH2COOH

As a heterobifunctional crosslinker, Br-PEG4-CH2COOH (Bromo-PEG4-acid) is a critical reagent in bioconjugation, surface modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. However, its unique molecular architecture—a reactive terminal bromide and a carboxylic acid flanking a hydrophilic tetra-polyethylene glycol (PEG4) spacer—presents specific operational and environmental hazards[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the causality behind our safety protocols, ensuring that your laboratory not only complies with Environmental Protection Agency (EPA) standards but operates with a deep understanding of chemical risk management.

To handle Br-PEG4-CH2COOH safely, one must understand how its structure dictates its reactivity and hazard profile.

  • The Terminal Bromide: Bromine is an excellent leaving group, making this compound an effective alkylating agent[1]. Alkylating agents are inherently reactive and can act as skin sensitizers or irritants upon contact.

  • The Carboxylic Acid: Imparts mild acidity and can cause serious eye and mucosal irritation[1].

  • The PEG4 Spacer: While it improves aqueous solubility for biological assays, it also acts as a permeation enhancer. If spilled on the skin, the PEG chain facilitates rapid dermal absorption of the reactive bromide moiety.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Formula C10H19BrO6Contains Bromine; strictly mandates a halogenated waste stream[2].
Molecular Weight 315.16 g/mol Requires precise stoichiometric calculations to minimize excess hazardous waste.
Physical State Pale yellow/colorless oilViscous nature requires positive displacement pipettes for accurate transfer[].
Storage Temp. -20°CRequires cold chain logistics; must thaw to RT before opening to prevent condensation[4].
Solubility Water, DMSO, DMF, DCMHigh solubility in organic solvents increases the risk of rapid dermal penetration[4].

Operational Plan: Step-by-Step Handling Protocol

Every protocol in the laboratory must be a self-validating system. Adhering to the following steps ensures the integrity of the reagent while protecting the researcher.

Phase 1: Pre-Operational Setup

  • Temperature Equilibration: Remove the Br-PEG4-CH2COOH vial from -20°C storage. Do not open immediately. Allow the sealed container to equilibrate to room temperature for at least 30 minutes[4]. Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the terminal bromide or degrade the carboxylic acid, ruining your bioconjugation efficiency.

  • PPE Verification: Don a long-sleeved laboratory coat and ANSI Z87.1 compliant safety glasses. Inspect nitrile or neoprene gloves for micro-tears before use[4].

Phase 2: Weighing and Dissolution

  • Ventilated Transfer: Conduct all weighing and transfers inside a certified chemical fume hood to prevent aerosol inhalation[4].

  • Solvent Addition: When preparing stock solutions, slowly add the chosen solvent (e.g., anhydrous DMSO or DCM) to the reagent[4]. Causality: Adding solvent to the reagent, rather than vice versa, prevents localized concentration spikes and controls the heat of dissolution.

Disposal Plan: Halogenated Organic Waste Management

The most critical logistical failure in laboratories handling Br-PEG4-CH2COOH is improper waste segregation. Because this compound contains a bromine atom, it is classified as a Halogenated Organic Compound [2][4].

Why Segregation is Critical: Mixing halogenated waste (like Br-PEG4-CH2COOH) with non-halogenated solvents ruins the potential for solvent recovery[5]. Furthermore, halogenated wastes require specialized high-temperature rotary kiln incineration with caustic scrubbing to neutralize the resulting hydrobromic acid (HBr) gases[6]. Improper mixing violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and drastically increases institutional disposal costs[5][6].

Step-by-Step Disposal Protocol:

  • Identify the Stream: Locate the designated "Halogenated Organic Waste" container (often a green-labeled carboy or an EH&S-provided 20L white container)[2][5].

  • Compliant Labeling: Ensure the container label explicitly states "Halogenated Organic Waste" and lists "Bromo-PEG4-acid" or "Brominated organics." Do not use vague terms like "spent" or "aqueous," as these fail to alert emergency responders to the chemical class[7].

  • Transfer: Carefully pour the reaction waste into the container using a funnel within a secondary containment tray[8].

  • Spill Management: If a spill occurs, do not use paper towels . Halogenated organic acids can react with combustible materials. Instead, absorb the spill with an inert material (sand or vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal[4].

WasteWorkflow Start Br-PEG4-CH2COOH Stock (-20°C) Prep Equilibrate to RT & Weigh in Fume Hood Start->Prep 30 min thaw Reaction Bioconjugation Reaction (DMSO/DMF/DCM) Prep->Reaction Dissolution Waste Reaction Quench & Waste Generation Reaction->Waste Post-reaction Decision Does waste contain Bromine (Br)? Waste->Decision Halogenated Halogenated Organic Waste (Green/White Carboy) Decision->Halogenated YES (Br-PEG4 present) NonHalogenated Non-Halogenated Waste (Black/Blue Carboy) Decision->NonHalogenated NO (Pure solvents) Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration EH&S Pickup Recovery Solvent Recovery (Recycling) NonHalogenated->Recovery EH&S Pickup

Workflow for the handling, segregation, and EPA-compliant disposal of Br-PEG4-CH2COOH waste.

References

  • Bucknell University Environmental Health & Safety - Hazardous Waste Segregation Guidelines. Available at:[Link]

  • Oregon State University Environmental Health & Safety - Hazardous Waste Reduction and Segregation. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • University of Oslo (UiO) - Chemical and Hazardous Waste Guide. Available at: [Link]

Sources

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